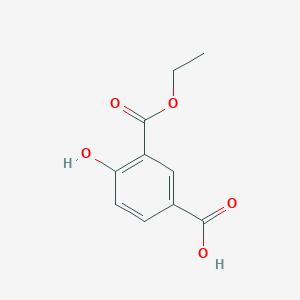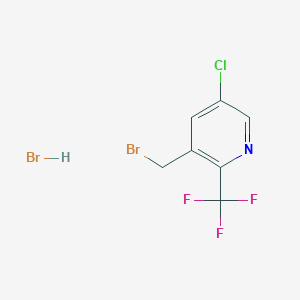
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide is a halogenated heterocyclic compound. It is commonly used as a building block in organic synthesis due to its unique structural features, which include a bromomethyl group, a chloro substituent, and a trifluoromethyl group on a pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of a suitable pyridine precursor. One common method involves the reaction of 3-methyl-5-chloro-2-(trifluoromethyl)pyridine with bromine in the presence of a catalyst to introduce the bromomethyl group . The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative, while reaction with amines produces substituted amines .
Applications De Recherche Scientifique
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)pyridine hydrobromide: Lacks the chloro and trifluoromethyl substituents, making it less versatile in certain synthetic applications.
5-Chloro-2-(trifluoromethyl)pyridine: Lacks the bromomethyl group, reducing its reactivity towards nucleophiles.
3-(Chloromethyl)-5-chloro-2-(trifluoromethyl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, affecting its reactivity and applications.
Uniqueness
The presence of both chloro and trifluoromethyl groups, along with the bromomethyl group, makes 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide a unique and versatile compound in organic synthesis. Its reactivity and ability to introduce multiple functional groups into target molecules distinguish it from similar compounds .
Propriétés
Formule moléculaire |
C7H5Br2ClF3N |
|---|---|
Poids moléculaire |
355.38 g/mol |
Nom IUPAC |
3-(bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C7H4BrClF3N.BrH/c8-2-4-1-5(9)3-13-6(4)7(10,11)12;/h1,3H,2H2;1H |
Clé InChI |
MKJWVUZRMUTTGR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1CBr)C(F)(F)F)Cl.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



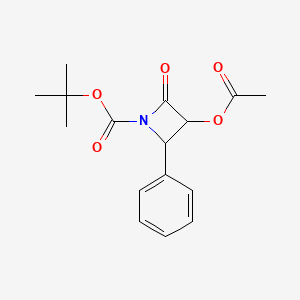


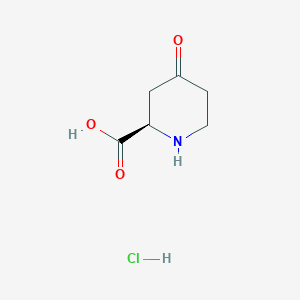
![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)
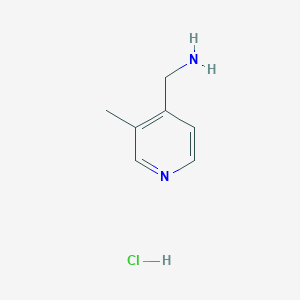

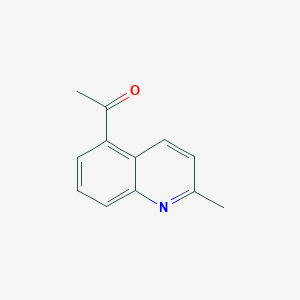
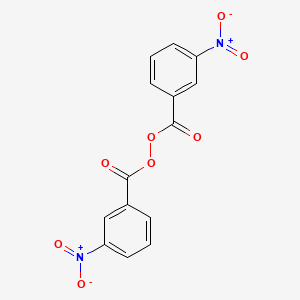
![(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15330295.png)
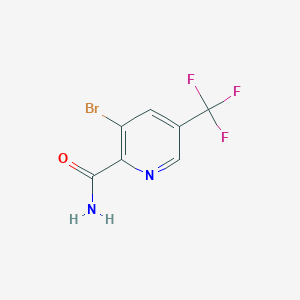
![7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15330308.png)
